Introduction: The Significance of the Thiazolopyridine Core
Introduction: The Significance of the Thiazolopyridine Core
An In-Depth Technical Guide to 2-Chlorothiazolo[4,5-b]pyridine: A Privileged Scaffold in Modern Drug Discovery
This guide provides an in-depth technical overview of 2-chlorothiazolo[4,5-b]pyridine, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core physicochemical properties, synthesis, versatile applications, and the analytical methodologies required for its characterization, underscoring its role as a privileged scaffold in medicinal chemistry.
The fusion of pyridine and thiazole rings creates the thiazolopyridine scaffold, a structural motif that has garnered considerable attention in medicinal chemistry. This bicyclic heterocyclic system is present in a variety of biologically active molecules. The thiazolo[4,5-b]pyridine isomer, in particular, serves as a crucial intermediate for the synthesis of compounds targeting a wide array of therapeutic areas. The introduction of a chlorine atom at the 2-position creates a reactive handle, making 2-chlorothiazolo[4,5-b]pyridine an exceptionally versatile precursor for developing diverse chemical libraries and potent drug candidates. Its structural analogues have shown promise as inhibitors of critical enzymes like phosphoinositide 3-kinase (PI3K) and as antagonists for various receptors, highlighting the scaffold's importance in oncology and beyond[1][2][3].
Core Physicochemical Properties
A foundational understanding of a molecule begins with its fundamental physicochemical properties. These parameters are critical for predicting its behavior in both chemical reactions and biological systems. The key properties of 2-chlorothiazolo[4,5-b]pyridine are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₃ClN₂S | [4][5] |
| Molecular Weight | 170.62 g/mol | [4][5][6] |
| CAS Number | 152170-30-4 | [4][7] |
| Appearance | White to off-white solid | [7] |
| Purity | Typically ≥98% | [4] |
| Monoisotopic Mass | 169.970547 Da | [5] |
Table 1: Key Physicochemical Properties of 2-Chlorothiazolo[4,5-b]pyridine.
Synthesis and Chemical Reactivity
The utility of 2-chlorothiazolo[4,5-b]pyridine as a synthetic intermediate stems from its straightforward synthesis and the reactivity of the C2-chloro group, which readily participates in nucleophilic substitution and cross-coupling reactions.
General Synthesis Protocol
A common and efficient method for synthesizing 2-chlorothiazolo[4,5-b]pyridine involves the chlorination of the corresponding thiazolo[4,5-b]pyridine-2(3H)-thione. This reaction leverages a potent chlorinating agent like sulfuryl chloride.
Protocol: Synthesis from Thiazolo[4,5-b]pyridine-2-thiol [7]
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Suspension: Suspend thiazolo[4,5-b]pyridine-2-thiol (1.0 eq) in a suitable solvent such as dichloromethane.
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Chlorination: Slowly add sulfuryl chloride (SO₂Cl₂) (2.0 eq) to the suspension.
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Heating: Stir the reaction mixture at an elevated temperature (e.g., 50 °C) for 2-3 hours, then continue stirring at room temperature overnight to ensure the reaction goes to completion.
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Quenching: Carefully quench the reaction by adding ice water to the mixture to decompose excess sulfuryl chloride.
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Extraction: Adjust the pH of the aqueous layer to 10-12 with a base (e.g., 4.0 N NaOH) and extract the product into an organic solvent like ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield 2-chlorothiazolo[4,5-b]pyridine as a white solid.
The causality behind using sulfuryl chloride is its effectiveness in converting the thione tautomer of the starting material into the desired 2-chloro derivative through an oxidative chlorination mechanism. The basic workup is essential to neutralize the acidic byproducts and deprotonate any protonated product, facilitating its extraction into the organic phase.
Caption: A generalized workflow for the synthesis of 2-chlorothiazolo[4,5-b]pyridine.
Applications in Drug Discovery
The 2-chlorothiazolo[4,5-b]pyridine scaffold is a "privileged structure" in medicinal chemistry due to its ability to form key interactions with a wide range of biological targets. The C2-chloro atom serves as a key point for diversification, allowing chemists to introduce various functional groups to modulate potency, selectivity, and pharmacokinetic properties.
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Anticancer Agents: Structurally related thiazolopyridine analogues have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), a critical enzyme in cell signaling pathways that is often dysregulated in cancer. Specific derivatives have demonstrated PI3Kα inhibitory activity with IC₅₀ values in the low nanomolar range[1][3].
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Antimicrobial Research: The scaffold is a foundation for developing new antimicrobial agents. Derivatives have been synthesized and tested against pathogenic bacteria and fungi, with some compounds showing significant inhibitory effects[8].
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Histamine H3 Receptor Antagonists: The thiazolo[4,5-b]pyridine core has been utilized in the design of antagonists for the histamine H3 receptor, a target for treating neurological and cognitive disorders[9].
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Antioxidant Properties: Novel thiazolo[4,5-b]pyridine-2-ones derived from the core structure have been synthesized and investigated for their antioxidant activity, showing potential for mitigating oxidative stress-related conditions[10].
Caption: Key therapeutic applications stemming from the 2-chlorothiazolo[4,5-b]pyridine scaffold.
Analytical Characterization and Quality Control
Robust analytical methods are paramount for confirming the identity, purity, and quantity of 2-chlorothiazolo[4,5-b]pyridine in research and development. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal techniques employed.
Protocol: LC-MS/MS Quantification
This protocol provides a framework for the sensitive and selective quantification of 2-chlorothiazolo[4,5-b]pyridine, adaptable for various matrices from reaction mixtures to biological samples.
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Standard Preparation: Prepare a 1 mg/mL stock solution of 2-chlorothiazolo[4,5-b]pyridine reference standard in methanol. Perform serial dilutions with 50:50 methanol:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
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Sample Preparation: Dissolve the test sample in a suitable solvent (e.g., methanol). If in a complex matrix, perform a liquid-liquid or solid-phase extraction. Filter the final extract through a 0.22 µm syringe filter.
-
LC Conditions:
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Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
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Mobile Phase A: Water with 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
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Gradient: A typical starting condition is 95% A, ramping to 95% B over several minutes.
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Flow Rate: 0.3 mL/min.
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Column Temperature: 40 °C.
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-
MS/MS Conditions:
-
Ionization: Positive Electrospray Ionization (ESI+).
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Monitoring: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]⁺ (m/z ≈ 171.0).
-
Product Ions: Determine the most stable and abundant fragment ions by infusing a standard solution and performing a product ion scan.
-
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. The concentration of the analyte in the sample is determined by interpolation from this curve, which must have a coefficient of determination (r²) of ≥ 0.99 for valid results.
Caption: A typical workflow for the quantification of 2-chlorothiazolo[4,5-b]pyridine.
NMR Spectroscopy
¹H NMR is used to confirm the structural integrity of the molecule. For 2-chlorothiazolo[4,5-b]pyridine, the spectrum should show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring. A representative ¹H NMR analysis shows peaks at approximately δ 8.76 (dd), 8.19 (dd), and 7.39 (dd) ppm in CDCl₃, confirming the substitution pattern[7].
Safety and Handling
As a laboratory chemical, 2-chlorothiazolo[4,5-b]pyridine must be handled with appropriate care. It is classified as harmful if swallowed and causes skin and serious eye irritation[5][11].
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat when handling the compound[12].
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapors. Wash hands thoroughly after handling[11][13].
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials and ignition sources.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[11].
Conclusion
2-Chlorothiazolo[4,5-b]pyridine is more than just a chemical compound; it is a critical enabling tool for innovation in drug discovery. Its defined molecular weight of 170.62 g/mol , well-characterized properties, accessible synthesis, and, most importantly, the strategic reactivity of its chloro-substituent, make it an invaluable starting point for the development of novel therapeutics. For researchers in medicinal chemistry, a thorough understanding of this scaffold's synthesis, reactivity, and analytical characterization is essential for unlocking its full potential in the ongoing search for next-generation medicines.
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